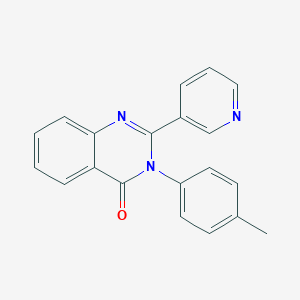
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been suggested that it may act as an inhibitor of various enzymes, including topoisomerase and HDAC.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has also been found to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone for lab experiments is its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, more studies are needed to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular diseases and autoimmune disorders.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone involves a multi-step process that includes the condensation of 4-methylbenzaldehyde with 2-aminopyridine, followed by cyclization with 2-cyanobenzamide. The final product is obtained by the reduction of the nitrile group to an amine using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective effects and has been found to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Produktname |
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-10-16(11-9-14)23-19(15-5-4-12-21-13-15)22-18-7-3-2-6-17(18)20(23)24/h2-13H,1H3 |
InChI-Schlüssel |
OKOMERYGOHLZPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)









